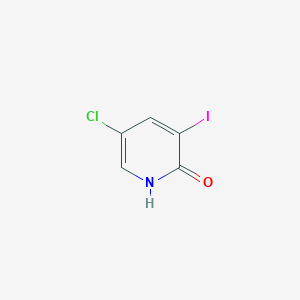
tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)propanoyl)phenoxy)acetate
Vue d'ensemble
Description
“tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)propanoyl)phenoxy)acetate” is a chemical compound with the molecular formula C23H28O6 . It is used in various fields of research, including cancer research, neurology, and infectious disease research .
Synthesis Analysis
The synthesis of this compound involves the reaction of the corresponding phenol with potassium carbonate in acetone. This mixture is then treated with tert-butyl bromoacetate and allowed to stir at room temperature for 20 hours. After this time, the reaction mixture is filtered, concentrated, and flash chromatographed to afford the desired product .Molecular Structure Analysis
The molecular structure of this compound consists of a tert-butyl group attached to an acetate group, which is further connected to a phenoxy group. This phenoxy group is linked to a propanoyl group, which is attached to a 3,4-dimethoxyphenyl group .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of this compound is the reaction of the phenol with tert-butyl bromoacetate in the presence of potassium carbonate . This reaction likely proceeds via nucleophilic substitution, with the phenol acting as the nucleophile and the bromoacetate as the electrophile.Applications De Recherche Scientifique
Cancer Research
This compound is listed under Cancer Research Chemicals and Analytical Standards . It’s possible that it’s being used in the study of cancer, perhaps as a part of a larger compound or as a reagent in certain reactions.
Bioactive Molecules
The compound is categorized under Additional Cancer Bioactive Molecules . Bioactive molecules are those that have an effect on a living organism, tissue, or cell. In the context of cancer research, these molecules could be used to study the mechanisms of cancer or to develop new treatments.
Reference Standards
It is available as a reference standard from Cancer Research Chemicals and Analytical Standards . Reference standards are high-quality, pure substances used in testing the quality and potency of other substances. They are essential in pharmaceutical research and quality control.
Synthesis Pathways
The compound could be used in the synthesis of other complex molecules. For example, it could be a precursor or an intermediate in the synthesis pathway .
Quality Control
The compound is used in quality control and validation processes . It’s likely used as a standard to compare the properties of other compounds or mixtures.
Analytical Chemistry
Given its specific structure, this compound could be used in analytical chemistry as a probe or marker. Its presence (or absence) could help scientists understand the progress of a reaction or the composition of a mixture .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 2-[3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-23(2,3)29-22(25)15-28-18-8-6-7-17(14-18)19(24)11-9-16-10-12-20(26-4)21(13-16)27-5/h6-8,10,12-14H,9,11,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZNWMXUAQSCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)CCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378006 | |
| Record name | tert-Butyl {3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(3-(3-(3,4-dimethoxyphenyl)propanoyl)phenoxy)acetate | |
CAS RN |
178445-86-8 | |
| Record name | tert-Butyl {3-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

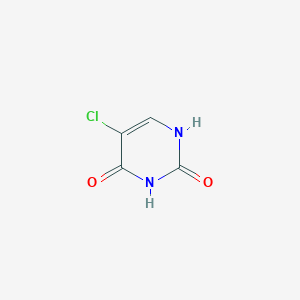
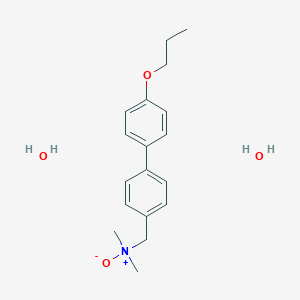
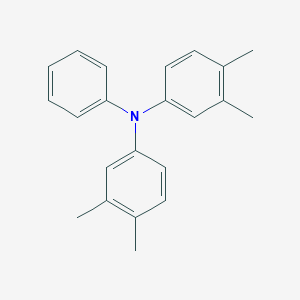

![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)


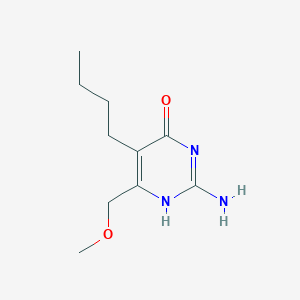




![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)
